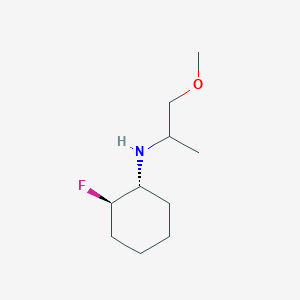amine CAS No. 2098013-73-9](/img/structure/B1492468.png)
[(1-Fluorocyclopentyl)methyl](3-methoxypropyl)amine
Overview
Description
The chemical compound [(1-Fluorocyclopentyl)methyl](3-methoxypropyl)amine, commonly known as FMPA, is a chiral molecule of the cyclopropane class. It is a cyclic amine that is used in a variety of applications in scientific research and has been used in many lab experiments. FMPA is a versatile compound, as it can be used in the synthesis of other compounds, as well as for its own unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and evaluation of certain compounds for their potential in various reactions and as building blocks in chemical synthesis are explored. For example, the research on synthesis of 3-aminocycloheptatrienylidenamines demonstrates the methylation of specific compounds to yield derivatives that show stability differences based on the substituents, highlighting a method for creating stable amines through chemical reactions (Cavazza & Pietra, 1976).
Fluorine-Substituted Compounds
- Studies on fluorine-substituted compounds demonstrate their significance in chemical reactions. For instance, the synthesis and reactivity of fluorine-containing building blocks for Julia olefination are detailed, showcasing the creation of alpha-fluorovinyl and alpha-fluoroenones from a common fluorinated intermediate. This highlights the role of fluorine in modifying chemical reactivity and stability (Ghosh et al., 2009).
Fluorescence Applications
- The development of novel fluorophores and fluorescent labeling reagents for biomedical analysis is another significant application. For instance, the creation of a new fluorophore with strong fluorescence across a wide pH range in aqueous media, and its application as a fluorescent labeling reagent, underscores the importance of these compounds in analytical chemistry and diagnostic applications (Hirano et al., 2004).
Catalysis
- In catalysis, the role of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes in enhancing the formylation and methylation of amines using CO2 as a C1 building block is highlighted. This research demonstrates the efficiency of such complexes in catalytic reactions, contributing to the development of more sustainable chemical processes (Yang et al., 2015).
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-13-8-4-7-12-9-10(11)5-2-3-6-10/h12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQNZDNTJYVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)




![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)

![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)


